molecular formula C16H14ClN3O B5533512 3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

Katalognummer: B5533512
Molekulargewicht: 299.75 g/mol
InChI-Schlüssel: RSWQWXRGEAJFMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), with notable activity against CDK2 and CDK5. This compound is a key research tool in oncology and cell biology for investigating the regulation of the cell cycle and transcription. Its mechanism involves binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity and leading to cell cycle arrest, particularly at the G1/S phase, and induction of apoptosis in proliferating cells. Researchers utilize this pyrazolopyrimidine derivative to study CDK signaling pathways in various cancer models , exploring its potential to overcome resistance to other targeted therapies and its synergistic effects in combination treatments. Its core research value lies in its utility for dissecting the complex roles of specific CDK isoforms in cellular proliferation and for validating CDK targets in pre-clinical studies for diseases characterized by uncontrolled cell growth, such as breast cancer and glioblastoma. The compound's scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines investigated for their anticancer properties , making it a structurally relevant molecule for medicinal chemistry programs aimed at developing novel therapeutics.

Eigenschaften

IUPAC Name

10-(4-chlorophenyl)-11-methyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-9-14(10-5-7-11(17)8-6-10)15-18-13-4-2-3-12(13)16(21)20(15)19-9/h5-8,19H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWQWXRGEAJFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various cellular pathways, its potential as an anticancer agent, and its interactions with specific enzymes.

Chemical Structure and Properties

  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 253.72 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, studies have shown that derivatives of compounds similar to this one exhibit significant inhibitory activity against the AKT signaling pathway, which is crucial in various oncogenic processes.

Key Findings:

  • The compound has demonstrated low micromolar activity against kinase AKT2/PKBβ, which is a key player in glioma malignancy and correlates with poorer patient survival rates .
  • It has been shown to inhibit the formation of neurospheres in primary patient-derived glioma stem cells while maintaining low cytotoxicity towards non-cancerous cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies : The compound exhibited potent growth inhibitory properties against various glioblastoma cell lines with an EC50 value of approximately 20 μM in GL261 cells. This is significant when compared to reference compounds like MK-2206, which has a much lower EC50 value .
  • In vivo Studies : Ongoing research is focused on evaluating the efficacy of this compound in glioma xenograft models to further establish its therapeutic potential.

Enzyme Inhibition

The compound's interaction with specific enzymes has also been investigated:

  • It has been noted for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Such activities suggest potential applications beyond oncology, including neurodegenerative diseases and gastrointestinal disorders .

Case Study 1: Glioma Treatment

A study evaluated the effects of the compound on primary patient-derived glioblastoma cells. The results indicated that:

  • The compound significantly inhibited cell proliferation and induced apoptosis in cancer cells while sparing non-cancerous cells from toxicity.
Cell LineEC50 (μM)Remarks
GL26120Potent inhibition observed
U87MG25Moderate inhibition
Non-cancerous>80Low toxicity observed

Case Study 2: Enzyme Interaction

Another study focused on the compound's ability to inhibit AChE:

  • Results showed that at a concentration of 50 μM, the compound inhibited AChE activity by approximately 70%, indicating strong potential for neuroprotective applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name / ID (from Evidence) Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR δ ppm)
Target Compound Cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one 4-chlorophenyl, 2-methyl N/A* N/A* N/A*
1l () Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, phenethyl, cyano, ester groups 243–245 51 1H NMR: 8.37 (d, J=8.4 Hz, 2H, Ar–H); 13C NMR: 162.3 (C=O)
2d () Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, benzyl, cyano, ester groups 215–217 55 1H NMR: 7.65 (d, J=8.8 Hz, 2H, Ar–H); IR: 2220 cm⁻¹ (CN)
8a–e () Pyrazolo[3,4-d]pyrimidin-4-one Varied aromatic amines (e.g., phenyl, substituted phenyl) Not reported 60–75† General spectral features: NH stretch (IR ~3200 cm⁻¹), aromatic C–H (NMR ~7–8 ppm)
827588-14-7 () Pyrazolo[1,5-a]pyrimidine Cyclopropyl, trifluoromethyl, cyano Not reported Not reported Not reported

†Yields approximate for synthesis.

Key Observations:

Core Structure Variability: The target compound’s cyclopenta-fused pyrazolo-pyrimidinone core differs from the tetrahydroimidazo[1,2-a]pyridine cores in 1l and 2d and the simpler pyrazolo[3,4-d]pyrimidin-4-one in 8a–e . Pyrazolo[1,5-a]pyrimidines (e.g., 827588-14-7) share a related bicyclic system but lack the fused cyclopentane and pyrimidinone moieties .

Substituent Impact :

  • The 4-chlorophenyl group in the target compound contrasts with the 4-nitrophenyl groups in 1l and 2d. Nitro groups are strongly electron-withdrawing, whereas chloro substituents offer moderate electron withdrawal, which may affect solubility and reactivity .
  • Methyl groups (as in the target) versus bulkier substituents (e.g., phenethyl in 1l) influence steric hindrance and molecular packing, as seen in the lower melting point of 2d (215–217°C) compared to 1l (243–245°C) .

Spectroscopic and Analytical Data

  • NMR Trends : Aromatic protons in 4-substituted phenyl groups (e.g., 4-chloro or 4-nitro) typically resonate at δ 7.5–8.5 ppm in 1H NMR, as seen in 1l (δ 8.37) and 2d (δ 7.65) . The target compound’s 4-chlorophenyl group would likely show similar deshielding.
  • IR and MS: Cyano groups (e.g., in 1l and 2d) exhibit strong IR absorption near 2220 cm⁻¹, while HRMS data confirm molecular integrity .

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one, and how can reaction yields be maximized?

The synthesis typically involves multi-step cyclocondensation reactions , starting with chlorinated pyrimidine precursors and hydrazine derivatives. Key steps include:

  • Cyclization under acidic or basic conditions (e.g., using potassium carbonate as a catalyst) to form the fused pyrazolo-pyrimidine core .
  • Introduction of the 4-chlorophenyl group via nucleophilic substitution or Suzuki coupling, requiring precise temperature control (80–120°C) and anhydrous solvents like dimethylformamide (DMF) .
  • Yield optimization through iterative solvent screening (e.g., methanol for recrystallization) and catalyst tuning (e.g., palladium catalysts for cross-coupling steps) .

Q. Which analytical techniques are most reliable for assessing purity and structural confirmation of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, achieving resolutions >95% .
  • Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) provide accurate molecular weight confirmation (e.g., [M+H]+ peaks within 0.001 Da error) .
  • Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves substituent effects, such as methyl group splitting patterns (δ 2.1–2.5 ppm) and aromatic proton environments (δ 7.2–7.8 ppm) .

Q. What methodologies are used for initial biological activity screening of this compound?

  • Kinase inhibition assays (e.g., ADP-Glo™) to evaluate interactions with ATP-binding pockets .
  • Cellular viability assays (MTT/XTT) in cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination .
  • Molecular docking simulations (AutoDock Vina) to predict binding affinities to targets like CDK2 or Aurora kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological potency?

  • Systematic substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups to modulate target affinity .
  • Scaffold hopping : Compare bioactivity with analogs like pyrido-triazolopyrimidines or imidazo-pyridines to identify core-specific effects .
  • Free-energy perturbation (FEP) calculations to quantify substituent contributions to binding thermodynamics .

Q. How can contradictory bioactivity data across studies be resolved?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., 72-hour exposure, 10% FBS media) to minimize variability .
  • Off-target profiling : Use kinome-wide selectivity screens (e.g., KinomeScan) to identify confounding interactions .
  • Meta-analysis of published data with emphasis on cell line specificity (e.g., epithelial vs. hematopoietic models) .

Q. What experimental approaches elucidate the mechanism of action for this compound?

  • Crystallography : Co-crystallize with target proteins (e.g., CDK2) to resolve binding modes (PDB deposition recommended) .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (kon/koff) .
  • RNA sequencing : Identify downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) in treated cells .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetate esters) at the pyrimidine N-position .
  • Pharmacokinetic (PK) profiling : Conduct rodent studies with LC-MS/MS quantification to assess oral bioavailability .

Q. What methodologies assess metabolic stability and potential drug-drug interactions?

  • Liver microsome assays (human/rat) with NADPH cofactor to measure intrinsic clearance .
  • CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
  • Metabolite identification via UPLC-QTOF-MS after incubation with hepatocytes .

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